molecular formula C7H9BrN2O3S2 B14909520 2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide

2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide

Cat. No.: B14909520
M. Wt: 313.2 g/mol
InChI Key: JGHVVFJVGNMPCF-UHFFFAOYSA-N
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Description

2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide is a chemical compound with a molecular formula of C7H9BrN2O3S2. This compound is known for its unique structure, which includes a bromine atom, a thiophene ring, and a sulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide typically involves the reaction of 5-bromo-N-methylthiophene-2-sulfonamide with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide is unique due to its combination of a bromine atom, a thiophene ring, and a sulfonamide group. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds.

Biological Activity

2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide is a synthetic compound characterized by its sulfonamide group attached to a bromo-substituted methylthiophene and an acetamide moiety. This compound, with the CAS number 1226218-79-6 and a molecular weight of approximately 305.19 g/mol, has garnered attention due to its potential biological activities, particularly in antimicrobial applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Notably, sulfonamide derivatives have been shown to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction. This mechanism is particularly effective against resistant strains such as Klebsiella pneumoniae that produce New Delhi Metallo-β-lactamase .

Case Studies and Research Findings

  • Inhibition of Bacterial Growth : Studies have demonstrated that related sulfonamides can achieve minimal inhibitory concentrations (MIC) as low as 0.39 µg/mL against resistant bacterial strains . This suggests that this compound may possess similar efficacy.
  • Mechanism of Action : The mechanism of action for this class of compounds typically involves mimicking para-amino benzoic acid (PABA), leading to the disruption of folate synthesis in bacteria.
  • Structural Activity Relationship (SAR) : The presence of the bromine atom and the sulfonamide group enhances the compound's reactivity and biological activity. Computational studies have indicated that these compounds can form significant hydrogen bonds and hydrophobic interactions with target proteins involved in bacterial resistance mechanisms .

Comparative Analysis of Similar Compounds

Compound NameStructureMIC (µg/mL)Target Bacteria
This compoundStructure<0.39Klebsiella pneumoniae
SulfanilamideStructure0.5E. coli
TrimethoprimStructure0.25S. aureus

Pharmacological Applications

The unique combination of a bromo-thiophene structure with an acetamide linked via a sulfonamide may enhance solubility and bioavailability compared to other sulfonamides, making it a promising candidate for further development in medicinal chemistry . Potential applications include:

  • Antibacterial agents : Effective against various resistant bacterial strains.
  • Drug design : Insights from in silico studies could guide the development of new therapeutic agents targeting bacterial enzymes involved in folic acid synthesis.

Properties

Molecular Formula

C7H9BrN2O3S2

Molecular Weight

313.2 g/mol

IUPAC Name

2-[(5-bromothiophen-2-yl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C7H9BrN2O3S2/c1-10(4-6(9)11)15(12,13)7-3-2-5(8)14-7/h2-3H,4H2,1H3,(H2,9,11)

InChI Key

JGHVVFJVGNMPCF-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)N)S(=O)(=O)C1=CC=C(S1)Br

Origin of Product

United States

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